[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
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Overview
Description
[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate is a complex organic compound with a molecular formula of C20H17FO6 This compound is known for its unique structural features, including a benzoyloxy group, a fluoro substituent, and a methyl group attached to an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate typically involves multiple steps. One common method includes the esterification of a suitable precursor with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate can be compared with other similar compounds, such as:
[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate: This compound has similar structural features but lacks the fluoro substituent, which can affect its reactivity and biological activity.
[(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate]: Another structurally related compound, differing in the position and nature of substituents.
The unique combination of the fluoro and benzoyloxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate, also referred to as a derivative of oxotetrahydrofuran, is a synthetic organic compound notable for its potential biological activities. This compound is structurally characterized by the presence of a benzoyloxy group and a fluoro substituent, which may influence its pharmacological properties and interactions within biological systems.
Structural Characteristics
The compound's structure can be represented as follows:
This complex structure is responsible for its diverse interactions and potential applications in medicinal chemistry.
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antiviral Activity : The compound is recognized as an impurity in Sofosbuvir, an antiviral medication used to treat hepatitis C. Its structural similarities suggest potential activity against viral replication pathways .
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
Table 1: Comparison of Biological Activities
Compound Name | Biological Activity | Notes |
---|---|---|
Sofosbuvir | NS5B inhibitor | Used in hepatitis C treatment |
This compound | Potential enzyme inhibitor | Impurity of Sofosbuvir |
Benzoylfluoride | Organic synthesis | Simpler structure, less biological activity |
The biological activity of this compound is likely mediated through its ability to interact with specific biological targets. The presence of the fluoro group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins or nucleic acids.
Case Studies
Safety and Toxicology
According to safety data sheets, the compound has been classified with moderate toxicity profiles. It may cause skin irritation and serious eye damage upon contact. However, it is not classified as a mutagen or carcinogen .
Properties
Molecular Formula |
C20H17FO6 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15?,16?,20-/m1/s1 |
InChI Key |
OUKYMZJNLWKCSO-ALLBUHFWSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
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